N-(2-hydroxy-1-naphthyl)-N'-(3,4,5-triethoxybenzoyl)thiourea N-(2-hydroxy-1-naphthyl)-N'-(3,4,5-triethoxybenzoyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC0988987
InChI: InChI=1S/C24H26N2O5S/c1-4-29-19-13-16(14-20(30-5-2)22(19)31-6-3)23(28)26-24(32)25-21-17-10-8-7-9-15(17)11-12-18(21)27/h7-14,27H,4-6H2,1-3H3,(H2,25,26,28,32)
SMILES: CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=C(C=CC3=CC=CC=C32)O
Molecular Formula: C24H26N2O5S
Molecular Weight: 454.5 g/mol

N-(2-hydroxy-1-naphthyl)-N'-(3,4,5-triethoxybenzoyl)thiourea

CAS No.:

Cat. No.: VC0988987

Molecular Formula: C24H26N2O5S

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-hydroxy-1-naphthyl)-N'-(3,4,5-triethoxybenzoyl)thiourea -

Specification

Molecular Formula C24H26N2O5S
Molecular Weight 454.5 g/mol
IUPAC Name 3,4,5-triethoxy-N-[(2-hydroxynaphthalen-1-yl)carbamothioyl]benzamide
Standard InChI InChI=1S/C24H26N2O5S/c1-4-29-19-13-16(14-20(30-5-2)22(19)31-6-3)23(28)26-24(32)25-21-17-10-8-7-9-15(17)11-12-18(21)27/h7-14,27H,4-6H2,1-3H3,(H2,25,26,28,32)
Standard InChI Key ZPBMNPCDUBKACW-UHFFFAOYSA-N
SMILES CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=C(C=CC3=CC=CC=C32)O
Canonical SMILES CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=C(C=CC3=CC=CC=C32)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator